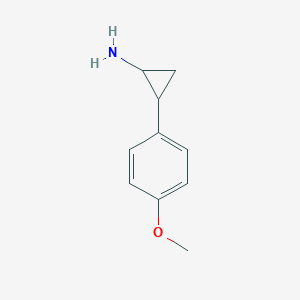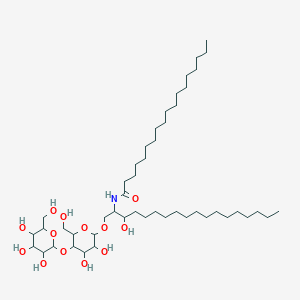
N-Stearoyl-DL-dihydrolactocerebroside
Vue d'ensemble
Description
N-Stearoyl-DL-dihydrolactocerebroside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 892.25 and a molecular formula of C48H93NO13 .
Molecular Structure Analysis
The molecular structure of N-Stearoyl-DL-dihydrolactocerebroside is represented by the formula C48H93NO13 . The SMILES string representation is CCCCCCCCCCCCCCCCCC(=O)NC(COC1OC(CO)C(OC2OC(CO)C(O)C(O)C2O)C(O)C1O)C(O)CCCCCCCCCCCCCCC .Physical And Chemical Properties Analysis
N-Stearoyl-DL-dihydrolactocerebroside is a solid substance . It should be stored at -20°C .Applications De Recherche Scientifique
Liposome Interaction with Cells : N-palmitoyl dihydrolactocerebroside, a synthetic analog of N-Stearoyl-DL-dihydrolactocerebroside, enhances the fusion interaction of neutral multilamellar liposomes with cultured HeLa cells. This suggests a potential application in targeted drug delivery systems (Bussian & Wriston, 1977).
Inhibition of Cerebroside Metabolism : Compounds like N-hexylglucosylsphingosine, an analog of glucosylceramide, have been found effective as competitive inhibitors of glucocerebroside β-glucosidase. Such inhibition can be crucial for understanding and potentially treating metabolic disorders related to cerebroside metabolism (Radin & Vunnam, 1981).
Role in Lipid Metabolism : Stearoyl-coenzyme A desaturase 1, involved in the synthesis of monounsaturated fatty acids, is essential for regulating lipid metabolism. This enzyme is a key regulator in various tissues and its modulation could influence obesity, insulin resistance, and other metabolic diseases (Flowers & Ntambi, 2008).
Cerebroside Galactosidase Research : The study of cerebroside galactosidase in various tissues, including brain, spleen, and kidney, provides insights into the enzymatic processing of cerebrosides. This understanding is crucial for comprehending lysosomal storage diseases (Hajra, Bowen, Kishimoto, & Radin, 1966).
Stearoyl-CoA Desaturase and Obesity : Research on stearoyl-CoA desaturase (SCD), an enzyme catalyzing the synthesis of monounsaturated fatty acids, shows its role in body adiposity and metabolism. Inhibition or alteration of SCD1 expression can impact obesity, insulin sensitivity, and lipid oxidation (Ntambi, Miyazaki, Stoehr, Lan, Kendziorski, Yandell, Song, Cohen, Friedman, & Attie, 2002).
Therapeutic Target for Metabolic Disorders : SCD1 has been recognized as a novel therapeutic target for metabolic disorders. Its inhibition is a focus in drug discovery programs, highlighting its potential in treating conditions like obesity and diabetes (Zhang, Dales, & Winther, 2014).
Molecular Therapeutic Target in Cancer : SCD1 is identified as a novel molecular target in clear cell renal cell carcinoma (ccRCC). Inhibiting SCD1 can decrease tumor cell proliferation and induce apoptosis, suggesting its potential in cancer therapy (von Roemeling, Marlow, Wei, Cooper, Caulfield, Wu, Tan, Tun, & Copland, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGGVRFULLAFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405090 | |
| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Stearoyl-DL-dihydrolactocerebroside | |
CAS RN |
15373-20-3 | |
| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



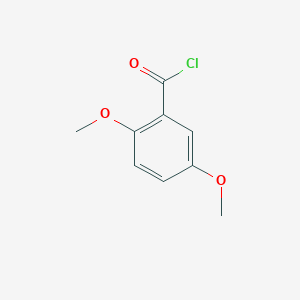
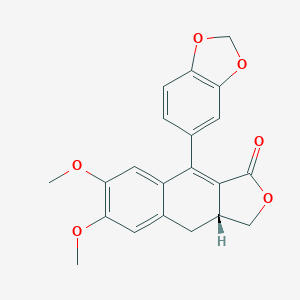
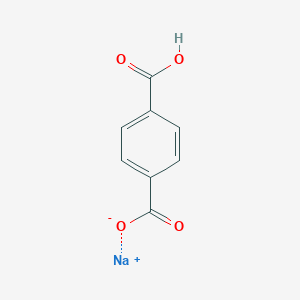
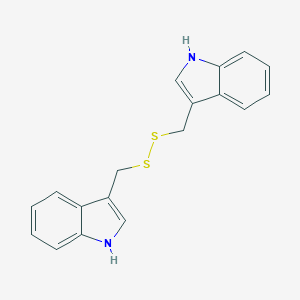
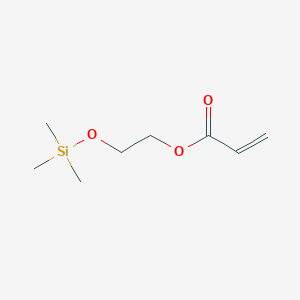


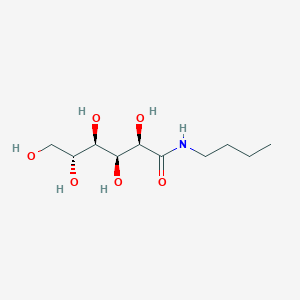

![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

